molecular formula C17H15N3O2 B2518729 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide CAS No. 524927-22-8

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

Cat. No. B2518729
CAS RN: 524927-22-8
M. Wt: 293.326
InChI Key: PLHPNYOTIABGDN-UHFFFAOYSA-N
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Description

The compound "2-(3-Methoxyphenyl)quinoline-4-carbohydrazide" is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The presence of a methoxyphenyl group and a carbohydrazide moiety suggests potential for various biological activities, as modifications to the quinoline core have been shown to result in compounds with diverse pharmacological properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include processes such as domino reactions, condensation, and electrophilic aromatic substitution. For instance, a domino process has been used to synthesize 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters, starting from arylmethyl azides . Similarly, the synthesis of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives involves the condensation of 2-aminoquinoline-3-carboxamides with dialkyl oxalates . These methods highlight the versatility of quinoline synthesis and the potential approaches that could be adapted for the synthesis of "2-(3-Methoxyphenyl)quinoline-4-carbohydrazide".

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray diffraction and spectroscopic data. For example, the crystal and molecular structures of phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate have been determined, providing insights into the arrangement of atoms and the geometry of the molecules . These studies are crucial for understanding the molecular basis of the compound's properties and reactivity.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, often influenced by the substituents on the quinoline ring. The introduction of different functional groups can lead to compounds with distinct chemical behaviors. For example, the presence of a methoxy group can influence the electronic properties of the molecule and affect its reactivity in electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For instance, the solubility of the compounds can be influenced by the presence of substituents like methoxy groups, which can increase solubility in certain solvents . The crystal structure analysis can also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect the compound's physical state and stability .

Scientific Research Applications

  • Antimicrobial Activity Quinoline derivatives, including those related to 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide, have been extensively studied for their antimicrobial properties. For example, Özyanik et al. (2012) synthesized quinoline derivatives and found that some exhibited good to moderate activity against various microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012). Similarly, Adimule et al. (2014) studied novel derivatives of 8-hydroxy quinolone with antibacterial and anticancer properties (Adimule, Medapa, Jagadeesha, Kulkarni, Kumar, & Rao, 2014).

  • Anticancer Agents Quinoline derivatives have shown potential as anticancer agents. Bingul et al. (2016) identified a new series of biologically active hydrazide compounds with a quinoline moiety, showing significant activity against various cancer cell lines (Bingul, Tan, Gardner, Sutton, Arndt, Marshall, Cheung, Kumar, & Black, 2016).

  • Corrosion Inhibition Quinoline derivatives are also investigated for their corrosion inhibition capabilities. Erdoğan et al. (2017) performed a computational study on novel quinoline derivatives to evaluate their effectiveness in inhibiting iron corrosion (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).

  • Antitubercular Agents Research indicates that quinoline derivatives can be effective antitubercular agents. Karkara et al. (2020) synthesized derivatives containing amino carbinols and evaluated them against Mycobacterium tuberculosis, showing significant in vitro activity (Karkara, Mishra, Singh, & Panda, 2020).

  • Green Corrosion Inhibitors Novel quinoline derivatives have been identified as green corrosion inhibitors. Singh et al. (2016) analyzed the effect of such derivatives on mild steel in acidic medium, showing significant corrosion inhibition efficiency (Singh, Srivastava, & Quraishi, 2016).

  • Drug Synthesis and Docking Applications Ali et al. (2019) conducted in silico and in vitro evaluations of new quinoline derivatives and their complexes for potential drug synthesis and docking applications, showing promising antimicrobial activity (Ali, El-Sakka, Soliman, & Mohamed, 2019).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, which could potentially be the targets of this compound .

Mode of Action

It is known that similar compounds interact with their targets through various mechanisms, such as intercalation . This involves the compound inserting itself between the base pairs of DNA, which can disrupt the normal functioning of the target.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, such as those involved in cell cycle regulation .

Pharmacokinetics

The compound’s molecular weight of 29333 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Similar compounds have been found to induce cell cycle arrest and apoptosis in certain cell lines .

Action Environment

The action of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 28°C . Additionally, the compound’s efficacy could potentially be influenced by the pH of its environment, as this can affect the compound’s ionization state and, consequently, its ability to interact with its targets.

properties

IUPAC Name

2-(3-methoxyphenyl)quinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-12-6-4-5-11(9-12)16-10-14(17(21)20-18)13-7-2-3-8-15(13)19-16/h2-10H,18H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHPNYOTIABGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

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